N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Overview
Description
Scientific Research Applications
Synthesis Applications
Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines : A method has been developed using compounds related to N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine for synthesizing spiro[isoquinoline-4,4′-pyran]-3-imines (Kisel’ et al., 2000).
Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been used in the synthesis of various dicarboxylic acid amides and diamides, showcasing its versatility in organic synthesis (Aghekyan et al., 2018).
Synthesis of CCR5 Antagonists : A process has been developed for synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a related compound (Hashimoto et al., 2002).
Chemical Modification Applications
Synthesis of Pyrano[2,3-c]pyridine Derivatives : Utilization in the synthesis of novel pyrano[2,3-c]pyridine derivatives, which exhibit significant antibacterial and antifungal activities (Zhuravel et al., 2005).
Modification of Hydrogels : The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their biological activities for potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Aminosugars : Employed in the development of new methodologies for the synthesis of various aminosugars, demonstrating its role in carbohydrate chemistry (Ravindran et al., 2000).
Medicinal Chemistry Applications
Metabolism Studies of Neuroprotective Agents : Investigated in the context of metabolism studies for neuroprotective agents, highlighting its relevance in pharmacokinetics (Kim et al., 2002).
Catalysis in Peptide Synthesis : Used in the development of efficient methods for direct amide bond synthesis between carboxylic acids and amines, facilitating peptide synthesis (Mohy El Dine et al., 2015).
SKP2 E3 Ligase Complex Inhibition : Involved in the synthesis of inhibitors that disrupt the SCFSKP2 E3 ligase complex, showing its potential in cancer research (Shouksmith et al., 2015).
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-N-(oxan-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(11-12-6-8-17-9-7-12)14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSRONORTHHTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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